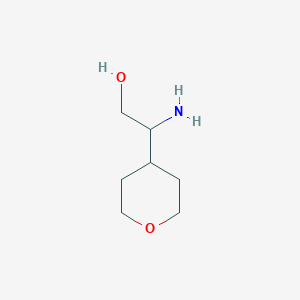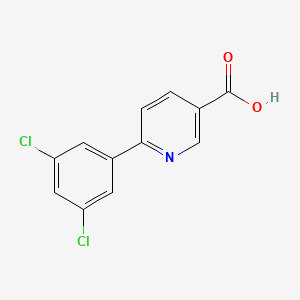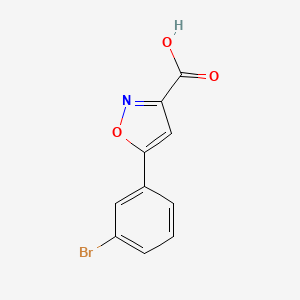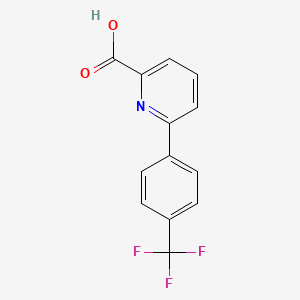
1-Ethylcyclobutane-1-carboxylic acid
Übersicht
Beschreibung
1-Ethylcyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C7H12O2 . It has a molecular weight of 128.17 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 1-Ethylcyclobutane-1-carboxylic acid consists of a cyclobutane ring with an ethyl group and a carboxylic acid group attached to the same carbon atom . The InChI code for this compound is 1S/C7H12O2/c1-2-7(6(8)9)4-3-5-7/h2-5H2,1H3,(H,8,9) .Physical And Chemical Properties Analysis
1-Ethylcyclobutane-1-carboxylic acid is a liquid at room temperature . It has a molecular weight of 128.17 .Wissenschaftliche Forschungsanwendungen
Synthesis and Stereochemistry
1-Ethylcyclobutane-1-carboxylic acid serves as a foundational compound in the synthesis of various stereochemically complex structures. It is involved in the preparation of amino acids with specific configurations, illustrating its utility in constructing molecules with precise stereochemical orientation. The synthesis of cyclobutane amino acids demonstrates the application of 1-Ethylcyclobutane-1-carboxylic acid in generating molecules with potential pharmaceutical applications, highlighting its significance in the development of enantiomerically pure compounds (Gauzy, Pereira, Faure, & Aitken, 2004).
Chemical Transformations
Research has explored efficient methods for the synthesis of protected 1-aminocyclobutane carboxylic acid, showcasing the versatility of 1-Ethylcyclobutane-1-carboxylic acid derivatives in chemical transformations. Such methodologies enable the creation of differentially protected amino acids, providing valuable intermediates for further chemical modifications and applications in synthetic chemistry (Kim & Wood, 2004).
Role in Ethylene Biosynthesis and Plant Physiology
While the direct studies on 1-Ethylcyclobutane-1-carboxylic acid in plant physiology are limited, its structural analog, 1-aminocyclopropane-1-carboxylic acid (ACC), plays a crucial role in ethylene biosynthesis, a vital plant hormone. ACC is synthesized from S-adenosyl-L-methionine (SAM) and serves as the immediate precursor to ethylene, regulating various developmental processes and stress responses in plants. This underscores the importance of cyclobutane carboxylic acid derivatives in understanding plant hormone biosynthesis and signaling pathways (Polko & Kieber, 2019).
Agronomic Applications and Stress Mitigation
Studies have demonstrated the potential of using ACC deaminase-producing rhizobacteria to mitigate stress in plants, leveraging the metabolic pathway involving ACC. By reducing ACC levels, these bacteria can lower stress-induced ethylene production, thereby enhancing plant growth under adverse conditions. This highlights the broader implications of research on cyclobutane carboxylic acid derivatives in agriculture, particularly in developing strategies for improving crop resilience to environmental stresses (Tiwari, Duraivadivel, Sharma, & P., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-ethylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-7(6(8)9)4-3-5-7/h2-5H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUXAKJPHJEFKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621334 | |
| Record name | 1-Ethylcyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethylcyclobutane-1-carboxylic acid | |
CAS RN |
150864-94-1 | |
| Record name | 1-Ethylcyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethylcyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


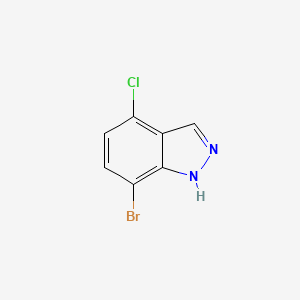
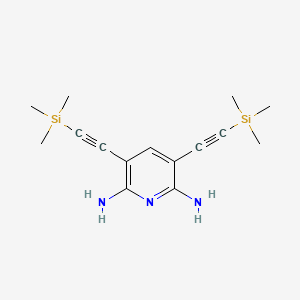
![6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1343731.png)
![6-Methyl-1h-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1343732.png)
![6-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1343733.png)


